molecular formula C8H5ClF3NO2 B6317379 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, 99% CAS No. 157229-45-3

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, 99%

Cat. No. B6317379
M. Wt: 239.58 g/mol
InChI Key: DDAHOLROZLUWQV-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, or 5-Cl-2-Me-3-Tf-NB, is a synthetic compound used in various scientific and industrial applications. It is a colorless to yellow-brown liquid, with a boiling point of approximately 173°C and a melting point of approximately -19°C. 5-Cl-2-Me-3-Tf-NB is a volatile and highly flammable substance, and is usually supplied as a 99% concentrated solution.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene involves the nitration of 5-Chloro-2-methyl-3-(trifluoromethyl)aniline followed by oxidation of the resulting nitroaniline.

Starting Materials
5-Chloro-2-methyl-3-(trifluoromethyl)aniline, Nitric acid, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrogen peroxide

Reaction
Step 1: Dissolve 5-Chloro-2-methyl-3-(trifluoromethyl)aniline in concentrated sulfuric acid., Step 2: Add a solution of sodium nitrite in water to the above mixture at a temperature of 0-5°C to form the diazonium salt., Step 3: Add a solution of nitric acid dropwise to the diazonium salt solution while maintaining the temperature at 0-5°C. Stir the mixture for 30 minutes., Step 4: Pour the reaction mixture into ice-cold water and neutralize with sodium hydroxide solution., Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate., Step 6: Oxidize the resulting nitroaniline with hydrogen peroxide in the presence of a catalyst such as copper sulfate or iron(III) chloride to obtain 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene., Step 7: Purify the product by recrystallization or column chromatography.

Scientific Research Applications

5-Cl-2-Me-3-Tf-NB is used in various scientific and industrial applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it is used as a reagent for the preparation of various compounds, such as nitroaromatics, nitroalkanes, and nitroalkenes. In pharmaceuticals, it is used as a starting material for the synthesis of various drugs and as a precursor for the synthesis of other compounds. In materials science, it is used as a precursor for the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of 5-Cl-2-Me-3-Tf-NB is not fully understood. However, it is believed to involve a nucleophilic substitution reaction in which the chlorine atom of the molecule acts as a nucleophile and attacks the substrate, resulting in the formation of a new bond.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Cl-2-Me-3-Tf-NB are not well-studied. However, it is known that the compound has low toxicity and is generally considered to be of low risk to human health.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Cl-2-Me-3-Tf-NB in laboratory experiments include its low cost and ease of synthesis. Additionally, it has a relatively low toxicity and is not volatile, making it suitable for use in a variety of laboratory settings. The main limitation of the compound is its flammability, which can make it difficult to handle in some laboratory settings.

Future Directions

Future research on 5-Cl-2-Me-3-Tf-NB should focus on further elucidating its mechanism of action and exploring its potential applications in organic synthesis, pharmaceuticals, and materials science. Additionally, further research should be conducted to determine its potential toxicity and safety profile. Other potential future directions include exploring its potential applications in catalysis and exploring its potential uses in drug delivery systems.

properties

IUPAC Name

5-chloro-2-methyl-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-4-6(8(10,11)12)2-5(9)3-7(4)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAHOLROZLUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene

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